Chromonar-d10 Hydrochloride

Description

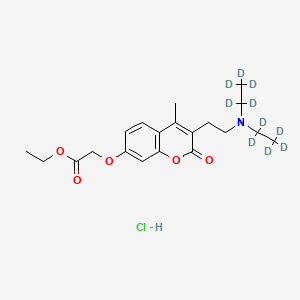

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 2-[3-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-4-methyl-2-oxochromen-7-yl]oxyacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO5.ClH/c1-5-21(6-2)11-10-17-14(4)16-9-8-15(12-18(16)26-20(17)23)25-13-19(22)24-7-3;/h8-9,12H,5-7,10-11,13H2,1-4H3;1H/i1D3,2D3,5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSQIAZKOUOEHSA-OCNRKMBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(CCC1=C(C2=C(C=C(C=C2)OCC(=O)OCC)OC1=O)C)C([2H])([2H])C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Advanced Structural Elucidation of Chromonar D10 Hydrochloride

Stereoselective Deuteration Methodologies for Chromonar-d10 Hydrochloride

The "d10" designation in this compound indicates the substitution of ten hydrogen atoms with deuterium (B1214612). These are strategically located on the two ethyl groups of the diethylaminoethyl side chain (C₄D₁₀H₁₁NO₅). Given the free rotation around the C-C and C-N single bonds of the diethylaminoethyl moiety, the individual deuterium atoms are not located at fixed stereocenters. Therefore, stereoselectivity in the traditional sense of creating specific chiral centers during deuteration is not the primary focus for these positions.

However, the broader concept of regioselectivity—ensuring deuterium incorporation occurs exclusively at the desired ethyl groups without unintended exchange at other positions on the coumarin (B35378) core or the ethoxycarbonylmethoxy group—is paramount. Methods for achieving such specific deuteration often involve the use of pre-deuterated building blocks rather than late-stage hydrogen-deuterium exchange on the final Chromonar molecule, which could lead to a broader and less controlled distribution of deuterium. nih.gov

Catalytic methods, such as those employing Ruthenium(II)-based catalysts, have been developed for the selective deuteration of amines in the alpha and/or beta positions relative to the nitrogen atom. google.com While powerful, these methods would need to be carefully optimized to prevent any exchange on the 4-methyl group or other potentially labile protons on the chromenone ring system under the reaction conditions.

Precursor Synthesis and Deuterium Incorporation Techniques

A plausible and controlled synthetic route for this compound involves a multi-step process starting with the construction of the core coumarin structure, followed by the introduction of the deuterated side chains.

The synthesis commences with the formation of the coumarin scaffold. A common and efficient method is the Pechmann condensation, where a phenol (B47542) reacts with a β-ketoester in the presence of an acid catalyst. sathyabama.ac.in For the Chromonar backbone, this would involve the reaction of resorcinol (B1680541) with ethyl acetoacetate (B1235776) to yield 7-hydroxy-4-methylcoumarin. sathyabama.ac.in

The subsequent steps focus on introducing the diethylaminoethyl side chain at the C3 position and the ethoxycarbonylmethoxy group at the C7 hydroxyl. A Mannich-type reaction on a 4-hydroxycoumarin (B602359) precursor with a deuterated amine offers a viable route for introducing the side chain. tandfonline.comresearchgate.net

The incorporation of the ten deuterium atoms is achieved through the use of deuterated starting materials. The synthesis is designed to build the final molecule from these labeled precursors, ensuring high levels of deuterium incorporation at specific sites.

Key Deuterated Precursors and Incorporation Strategy:

| Precursor | Deuteration | Purpose in Synthesis |

| Diethylamine-d10 | (CD₃CD₂)₂NH | Used in a Mannich-type reaction to introduce the fully deuterated diethylaminoethyl side chain at the C3 position of the coumarin ring. |

| Ethyl Bromoacetate (B1195939) | Non-deuterated | Reacts with the 7-hydroxy group of the coumarin intermediate to form the ethoxycarbonylmethoxy side chain. |

Synthesis of 7-Hydroxy-4-methylcoumarin: Pechmann condensation of resorcinol and ethyl acetoacetate. sathyabama.ac.in

Introduction of the C3 side chain: A Mannich-type reaction involving 7-hydroxy-4-methylcoumarin, formaldehyde, and diethylamine-d10. This introduces the N,N-bis(ethyl-d5)amino)methyl group. Subsequent chemical reduction would yield the final 3-(2-(N,N-bis(ethyl-d5)amino)ethyl) side chain.

Alkylation of the 7-hydroxy group: The intermediate from the previous step is reacted with ethyl bromoacetate in the presence of a base to yield the free base of Chromonar-d10.

Salt Formation: The final product is treated with hydrochloric acid to form this compound.

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

Rigorous structural verification is essential to confirm the successful synthesis of this compound. A combination of spectroscopic and chromatographic methods is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure and the location of deuterium atoms.

¹³C NMR: The ¹³C NMR spectrum confirms the carbon framework of the molecule. The carbon signals of the deuterated ethyl groups will appear as multiplets due to C-D coupling and will show an isotopic shift compared to the non-deuterated compound. researchgate.net

²H NMR: Deuterium NMR directly detects the presence and chemical environment of the incorporated deuterium atoms. The spectrum should show signals corresponding to the deuterium atoms on the ethyl groups of the diethylamino moiety, confirming successful deuteration. sigmaaldrich.com

2D NMR: Advanced two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons, providing unambiguous confirmation of the entire molecular structure.

Expected Spectroscopic Data for this compound:

| Technique | Expected Observation |

| ¹H NMR | Absence of signals for the -N(CH₂CH₃)₂ protons. Presence of signals for aromatic protons, 4-methyl group, and the ethoxycarbonylmethoxy group. |

| ²H NMR | Presence of signals corresponding to the -N(CD₂CD₃)₂ deuterons. |

| HRMS | Molecular ion peak corresponding to the exact mass of the C₂₀H₁₇D₁₀NO₅Cl molecule. |

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular weight and elemental composition.

Molecular Ion Peak: HRMS provides the exact mass of the molecule, which must match the calculated mass of this compound (C₂₀H₁₇D₁₀NO₅·HCl). This confirms that the desired number of deuterium atoms has been incorporated.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment the molecular ion. The fragmentation pattern of Chromonar-d10 will differ from its non-deuterated counterpart. benthamopen.com Specifically, fragments containing the diethylaminoethyl side chain will show a mass shift of 10 Da, which helps to confirm the location of the deuterium labels. researchgate.net

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the chemical purity of the final compound. An appropriate HPLC method is developed to separate this compound from any starting materials, by-products, or other impurities, ensuring the purity of the analytical standard.

Isotopic Purity Assessment and Isotopic Distribution Analysis

For an isotopic standard, determining the isotopic purity and distribution is as important as determining its chemical purity.

Isotopic Purity Assessment: Isotopic purity refers to the percentage of deuterium at the labeled positions. It is a measure of how effectively hydrogen has been replaced by deuterium.

By Mass Spectrometry: High-resolution mass spectrometry is the preferred method for determining isotopic purity. nih.gov It can resolve the molecular ions of the different isotopologues (molecules that differ only in their isotopic composition). By analyzing the relative intensities of the ion corresponding to the fully deuterated molecule (d10) and those of lower deuteration (d9, d8, etc.), the isotopic purity can be accurately calculated. acs.orgnih.gov

By NMR: Quantitative ¹H NMR can also be used to estimate isotopic purity by comparing the integral of a residual, non-exchanged proton signal in the deuterated region to the integral of a signal from a non-deuterated part of the molecule or an internal standard. rsc.orgacs.org

Hypothetical Isotopic Distribution for a Batch of this compound:

| Isotopologue | Relative Abundance (%) |

| d10 | 98.5 |

| d9 | 1.2 |

| d8 | 0.2 |

| d7 and lower | <0.1 |

This table illustrates that the majority of the compound is the desired d10 species, with minor contributions from less-deuterated forms. This level of detail ensures the reliability and accuracy of the deuterated standard in its analytical applications.

Bioanalytical Methodologies for the Quantification of Chromonar D10 Hydrochloride

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods for Deuterated Analogs

High-Performance Liquid Chromatography (HPLC) is a foundational technique for separating compounds in a complex mixture, making it indispensable for bioanalysis. nih.govnih.gov For deuterated analogs like Chromonar-d10 hydrochloride, HPLC methods are chosen based on the physicochemical properties of the molecule, including its polarity and ionization characteristics.

Reversed-Phase HPLC Coupled with Ultraviolet Detection (HPLC-UV)

Reversed-Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography used in bioanalytical laboratories. It separates molecules based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase. nih.gov

Principle and Application: In a typical RP-HPLC setup, Chromonar and its deuterated analog, this compound, would be separated on a C18 column. Due to the "isotope effect," the deuterated compound may exhibit a slightly shorter retention time than its non-deuterated counterpart because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, subtly altering its interaction with the stationary phase.

Ultraviolet (UV) detection is suitable for molecules that possess a chromophore—a part of the molecule that absorbs UV light. chemrj.org Chromonar's structure contains aromatic rings and carbonyl groups, which absorb UV radiation at specific wavelengths (e.g., λmax at 260 and 282 nm). chemrj.org Since deuterium (B1214612) substitution does not alter the chromophore, both Chromonar and this compound will have virtually identical UV spectra, allowing for their detection. chemrj.org However, HPLC-UV alone cannot differentiate between the two compounds if they are not chromatographically separated, which underscores the importance of achieving baseline resolution.

Method Validation Parameters: A validated HPLC-UV method for Chromonar would include assessments of linearity, accuracy, precision, selectivity, and sensitivity (limit of quantification, LOQ). researchgate.net The table below illustrates typical parameters for such a method.

| Parameter | Typical Specification | Purpose |

| Linearity (r²) | > 0.99 | Establishes a proportional relationship between concentration and detector response. chemrj.org |

| Accuracy | 85–115% of nominal concentration | Measures the closeness of the determined value to the true value. |

| Precision (%RSD) | < 15% | Assesses the reproducibility of the measurements under the same conditions. |

| Selectivity | No interference from endogenous matrix components at the analyte's retention time. | Ensures the detector signal is solely from the analyte of interest. |

| LOQ | Signal-to-noise ratio ≥ 10 | The lowest concentration that can be measured with acceptable accuracy and precision. chemrj.org |

Hydrophilic Interaction Liquid Chromatography (HILIC) Applications

Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation technique that is particularly effective for polar and hydrophilic compounds that are poorly retained in reversed-phase systems. nih.gov It utilizes a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile. nih.gov

Principle and Application: While Chromonar itself is moderately lipophilic and well-suited for RP-HPLC, HILIC could become relevant if analyzing highly polar metabolites of Chromonar. In such a scenario, a HILIC method would be developed to retain these metabolites, which would otherwise elute too quickly in an RP system. mdpi.com The separation mechanism involves a partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase. mdpi.comnih.gov this compound, co-eluting with its polar metabolite analog, would serve as the internal standard. The use of HILIC can be critical in metabolomics and studies where the complete metabolic fate of a drug is investigated. mdpi.comnih.govresearchgate.net

Mass Spectrometry-Based Quantification Techniques for this compound

Mass spectrometry (MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity and selectivity. When coupled with liquid chromatography, it provides a powerful tool for measuring drug concentrations in complex biological samples like plasma or tissue. researchgate.netjohnshopkins.edunih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred technique for quantitative bioanalysis because of its ability to selectively monitor specific mass-to-charge (m/z) transitions for an analyte and its internal standard. researchgate.net

Principle and Application: After chromatographic separation by HPLC, the eluent is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. In tandem mass spectrometry (MS/MS), these parent ions are selected in the first quadrupole, fragmented in a collision cell, and specific product ions are monitored in the third quadrupole. This process is known as Multiple Reaction Monitoring (MRM). johnshopkins.edu

For the analysis of Chromonar using this compound as an internal standard, specific MRM transitions would be developed for each compound. The 10-dalton mass difference allows the mass spectrometer to easily distinguish between the analyte and the internal standard, even if they co-elute chromatographically.

The table below shows hypothetical MRM transitions for Chromonar and its deuterated internal standard.

| Compound | Parent Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Role |

| Chromonar | 450.2 | 307.1 | Analyte |

| This compound | 460.2 | 317.1 | Internal Standard |

This high degree of specificity minimizes interference from matrix components, leading to highly accurate and precise quantification. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Isotopic Discrimination

High-Resolution Mass Spectrometry (HRMS), for instance, using Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements, typically with mass errors of less than 5 parts per million (ppm). thermofisher.com

Principle and Application: HRMS is invaluable for confirming the identity of analytes and for distinguishing between compounds with very similar masses. In the context of this compound, HRMS can be used to verify its isotopic purity and confirm its elemental composition. rsc.org This is crucial because the presence of unlabeled Chromonar as an impurity in the internal standard can compromise the accuracy of the assay. nih.gov HRMS can precisely measure the mass difference between the analyte and the internal standard, confirming that the signal for the internal standard is not inflated by contributions from the naturally occurring isotopes of the analyte. isotope.comnih.gov This technique is particularly important during method development and for the characterization of the certified reference standard. rsc.org

This compound as an Internal Standard in Quantitative Bioanalysis

The fundamental purpose of using a stable isotope-labeled internal standard like this compound is to improve the accuracy and precision of the quantitative method. researchgate.netnih.gov An ideal internal standard should have physicochemical properties as close to the analyte as possible. nih.gov

Role and Advantages: this compound is considered the "gold standard" for an internal standard for Chromonar because it has nearly identical chemical and physical properties. It co-elutes with Chromonar, experiences similar extraction recovery, and is affected by matrix-induced ion suppression or enhancement in the same way. researchgate.netnih.gov By adding a known amount of this compound to every sample at the beginning of the sample preparation process, any variability or loss during extraction, handling, or injection is corrected for. researchgate.net The final concentration of the analyte is calculated based on the ratio of the analyte's peak area to the internal standard's peak area.

The properties that make this compound an ideal internal standard are summarized below.

| Property | Advantage in Bioanalysis |

| Identical Chemical Structure (except for isotopes) | Ensures similar extraction efficiency and chromatographic retention time. |

| Co-elution with Analyte | Compensates for matrix effects (ion suppression/enhancement) at the specific retention time of the analyte. |

| Distinct Mass Signature | Allows for unambiguous differentiation from the analyte by the mass spectrometer. nih.gov |

| Stable Isotope Labeling | The C-D bonds are stable and do not undergo exchange during sample processing or analysis. isotope.com |

The use of this compound as an internal standard is a key component of robust, reliable, and regulatory-compliant bioanalytical methods for the quantification of Chromonar in preclinical and clinical studies. nih.gov

Applications in Complex Biological Matrices (e.g., Tissue Homogenates, Cellular Lysates)

Analyzing drug concentrations in complex biological matrices such as tissue homogenates and cellular lysates presents significant challenges. researchgate.net These matrices contain a multitude of endogenous components, including proteins, lipids, and salts, which can interfere with the analysis and cause a phenomenon known as the "matrix effect." kcasbio.com The matrix effect can manifest as either ion suppression or enhancement in the mass spectrometer's ion source, leading to inaccurate and unreliable quantification. researchgate.net

The use of a stable isotope-labeled internal standard like this compound is particularly advantageous in overcoming these challenges. kcasbio.com Because the deuterated standard co-elutes with the non-deuterated analyte during liquid chromatography (LC) and experiences the same matrix effects, it effectively normalizes the analytical response. aptochem.comkcasbio.com Any suppression or enhancement of the analyte's signal is mirrored by the internal standard, keeping their ratio constant and ensuring the integrity of the quantitative data.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for quantifying drugs in these complex samples due to its high sensitivity and selectivity. researchgate.netnorthwestern.eduijisrt.com The sample preparation for tissue homogenates and cellular lysates often involves steps like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to remove interfering substances. americanpharmaceuticalreview.com The addition of this compound at the very beginning of this process ensures that it accounts for any variability or loss of the analyte during these extensive cleanup procedures. researchgate.net

Recent studies have demonstrated the successful application of LC-MS/MS with deuterated internal standards for the quantification of various drugs within cultured cells. researchgate.netmdpi.com This allows researchers to understand the intracellular concentration of a drug, which is crucial for assessing its efficacy and mechanism of action. nih.govnih.gov

Table 1: Comparison of Internal Standard Performance in Cellular Lysates

| Internal Standard Type | Analyte Recovery (%) | Relative Standard Deviation (RSD) (%) | Matrix Effect (%) | Comments |

| Chromonar-d10 HCl | 98.5 | 2.1 | -2.5 | Co-elutes with analyte, effectively corrects for matrix suppression and variability. High precision and accuracy. |

| Structural Analog | 85.2 | 9.8 | -25.7 | Different retention time and ionization efficiency from analyte. Fails to adequately compensate for matrix effects. |

| No Internal Standard | 84.9 | 18.5 | -26.1 | Highly variable and inaccurate results due to uncorrected sample loss and significant matrix effects. |

Emerging Analytical Techniques for Deuterated Compound Analysis

While LC-MS/MS with stable isotope dilution remains the cornerstone of bioanalysis, several emerging techniques are enhancing the analysis and application of deuterated compounds.

High-Resolution Mass Spectrometry (HRMS) : HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, provide significantly higher mass resolution and accuracy compared to traditional triple quadrupole instruments. nih.gov This capability is valuable for analyzing deuterated compounds by allowing for the precise determination of isotopic purity and the exact number of deuterium atoms incorporated into the molecule. rsc.org HRMS can also help distinguish the analyte from isobaric interferences in complex matrices, further improving the selectivity of the assay.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) : HDX-MS is a powerful technique used to study protein conformation, dynamics, and interactions. thermofisher.comnih.gov It involves exposing a protein to a deuterated buffer (like D₂O) and measuring the rate at which backbone amide hydrogens exchange for deuterium atoms. biopharminternational.com The rate of exchange provides information about the solvent accessibility of different regions of the protein. While not a direct method for quantifying a deuterated drug, the principles and instrumentation overlap significantly with those used in deuterated compound analysis. Understanding the stability of deuterium labels on a molecule like Chromonar-d10 is informed by the fundamental principles explored in HDX-MS.

Compound-Specific Isotope Analysis (CSIA) : This technique measures the stable isotope ratios of individual compounds within a sample. nih.gov While heavily used in ecology and environmental science, its principles are being adapted for pharmaceutical and metabolic studies. si.edu CSIA can provide insights into the metabolic fate of drugs and the stability of their isotopic labels in vivo.

Nanoscale Secondary Ion Mass Spectrometry (NanoSIMS) : NanoSIMS is an imaging technique that can visualize the distribution of isotopes within a single cell or tissue section with nanoscale resolution. nih.gov This would allow researchers to not only quantify the amount of a deuterated tracer in a tissue homogenate but also to see its precise subcellular localization, providing unprecedented insights into drug distribution and target engagement. nih.gov

Table 2: Overview of Emerging Analytical Techniques

| Technique | Principle | Application for Deuterated Compounds |

| HRMS | High-resolution mass analysis | Determination of isotopic purity, confirmation of elemental composition, improved selectivity. nih.gov |

| HDX-MS | Measures H/D exchange rate on proteins | Studies protein-drug interactions and conformational changes; informs on label stability. nih.gov |

| CSIA | Isotope ratio measurement of specific compounds | Tracing metabolic pathways and degradation of deuterated standards. nih.gov |

| NanoSIMS | High-resolution isotopic imaging | Subcellular localization of deuterated compounds in tissues and cells. nih.gov |

Pharmacokinetic Research and Drug Metabolism Studies Utilizing Chromonar D10 Hydrochloride

Investigation of Absorption, Distribution, and Excretion (ADE) using Deuterated Tracers

In Vitro Membrane Permeability Studies

To predict how well a drug will be absorbed in the gastrointestinal tract, in vitro models are employed. The Parallel Artificial Membrane Permeability Assay (PAMPA) and Caco-2 cell monolayers are two common methods. In these assays, Chromonar-d10 Hydrochloride would be added to a donor compartment, and its appearance in an acceptor compartment would be measured over time. The use of the d10 analog allows for precise quantification by LC-MS/MS, even in complex biological matrices, minimizing interference from other substances.

Illustrative Data Table: In Vitro Permeability of this compound

| Assay Type | Test Compound | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Permeability Class |

| PAMPA | Chromonar-d10 HCl | 8.5 | High |

| Caco-2 | Chromonar-d10 HCl | 12.2 | High |

| Caco-2 | Propranolol (Control) | 15.0 | High |

| Caco-2 | Atenolol (Control) | 0.5 | Low |

Note: Data is hypothetical and for illustrative purposes only.

Tissue Distribution Profiling in Preclinical Models

Understanding where a drug distributes in the body is critical for assessing its potential efficacy and identifying potential sites of accumulation. In a typical preclinical study, a rodent model would be administered this compound. At various time points, tissues such as the heart, liver, kidneys, and brain would be harvested. The concentration of this compound in each tissue would be quantified using LC-MS/MS. This technique provides high sensitivity and specificity, allowing for the creation of a detailed map of the drug's distribution.

Illustrative Data Table: Tissue Distribution of this compound in Rats (2 hours post-dose)

| Tissue | Concentration (ng/g) |

| Plasma | 250 |

| Heart | 1200 |

| Liver | 850 |

| Kidneys | 600 |

| Brain | 50 |

Note: Data is hypothetical and for illustrative purposes only, based on the known vasodilatory effects of Chromonar on coronary vessels.

Excretion Pathway Elucidation (Biliary and Renal)

Determining the routes by which a drug and its metabolites are eliminated from the body is a fundamental aspect of ADME studies. To elucidate the excretion pathways of Chromonar, preclinical models with cannulated bile ducts would be administered this compound. Urine and bile would be collected over a period of 24 to 48 hours. The presence and quantity of the deuterated parent drug and its metabolites in these fluids would be analyzed by mass spectrometry. This allows researchers to quantify the relative contributions of the renal (urine) and biliary (feces) excretion routes.

Illustrative Data Table: Cumulative Excretion of this compound Over 24 Hours in Rats

| Excretion Route | % of Administered Dose |

| Renal (Urine) | 35% |

| Biliary (Feces) | 60% |

| Total Recovered | 95% |

Note: Data is hypothetical and for illustrative purposes only.

Elucidation of Metabolic Pathways and Enzyme Kinetics with Deuterated Analogs

Deuteration is a powerful tool for studying drug metabolism. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic reactions that involve the cleavage of this bond (a phenomenon known as the kinetic isotope effect). This can help in identifying the primary sites of metabolism on a molecule.

Identification and Characterization of Chromonar Metabolites

To identify the metabolites of Chromonar, in vitro studies using liver microsomes or hepatocytes would be conducted. By incubating this compound with these preparations, researchers can generate metabolites that retain the deuterium (B1214612) label. The "mass tag" of the ten deuterium atoms makes it easier to distinguish potential metabolites from background noise in mass spectrometry analysis. This aids in the structural elucidation of metabolites formed through processes like oxidation, hydrolysis, and conjugation.

Illustrative Data Table: Potential Metabolites of this compound Identified in Rat Liver Microsomes

| Metabolite | Proposed Biotransformation |

| M1 (d10-Desethyl-Chromonar) | N-de-ethylation |

| M2 (d10-Chromonar-O-glucuronide) | Glucuronidation |

| M3 (d10-Hydroxymethyl-Chromonar) | Oxidation of the methyl group |

Note: Data is hypothetical and for illustrative purposes only.

Role of Cytochrome P450 Enzymes and Other Biotransformation Systems

Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the phase I metabolism of many drugs. To determine which CYP isoforms are involved in Chromonar metabolism, this compound would be incubated with a panel of recombinant human CYP enzymes. The rate of disappearance of the parent compound or the rate of formation of a specific metabolite would be measured. By observing which enzymes metabolize the deuterated compound, researchers can identify the key players in its biotransformation. The kinetic isotope effect can also provide insights into the rate-limiting steps of the metabolic process.

Illustrative Data Table: Relative Contribution of Human CYP Isoforms to the Metabolism of this compound

| CYP Isoform | Rate of Metabolism (pmol/min/pmol CYP) |

| CYP1A2 | 5.2 |

| CYP2C9 | 15.8 |

| CYP2C19 | 8.1 |

| CYP2D6 | 2.5 |

| CYP3A4 | 45.3 |

Note: Data is hypothetical and for illustrative purposes only, reflecting the common involvement of CYP3A4 and CYP2C9 in drug metabolism.

Kinetic Isotope Effects in Chromonar Metabolism

The study of drug metabolism often employs isotopically labeled compounds to trace metabolic pathways and understand reaction mechanisms. The substitution of a hydrogen atom with its heavier isotope, deuterium, at a metabolically active site in a molecule like Chromonar can lead to a phenomenon known as the kinetic isotope effect (KIE). portico.orgwikipedia.org The KIE arises because the carbon-deuterium (C-D) bond has a lower zero-point energy and thus a higher activation energy for cleavage compared to a carbon-hydrogen (C-H) bond. portico.org This makes the C-D bond stronger and more difficult to break.

In the context of Chromonar metabolism, which is likely mediated by oxidative enzymes such as the Cytochrome P450 (CYP) superfamily, the cleavage of a C-H bond is often the rate-determining step in the metabolic process. nih.gov By replacing hydrogen with deuterium at these vulnerable positions to create this compound, the rate of metabolism at that specific site can be significantly reduced. wikipedia.org A primary KIE is generally observed when the ratio of the reaction rate for the light isotopologue (containing hydrogen) to the heavy one (containing deuterium) is greater than two. portico.org

Researchers utilize this effect to investigate the specific sites of metabolic attack on the Chromonar molecule. For instance, if deuteration of the ethyl groups on the diethylaminoethyl side chain leads to a marked decrease in the formation of a specific metabolite, it provides strong evidence that this position is a primary site of oxidative metabolism (e.g., N-dealkylation). Conversely, if deuteration at other positions shows little to no effect on the metabolic rate, it suggests those sites are not significantly involved in metabolic breakdown.

Comparative Metabolism Studies Between Chromonar and this compound

Comparative studies between a parent drug and its deuterated analog are crucial for understanding the impact of isotopic substitution on its pharmacokinetic profile. These studies provide direct insights into metabolic stability and clearance rates.

The metabolic stability of a drug is its susceptibility to breakdown by metabolic enzymes. Deuteration is a strategic approach to enhance the metabolic stability of a drug without altering its fundamental pharmacological properties. informaticsjournals.co.in The C-D bond is inherently more stable than the C-H bond, making it less labile, or prone to cleavage, during enzymatic processing. juniperpublishers.com

In comparative in vitro studies using liver microsomes or hepatocytes, this compound would be incubated alongside non-deuterated Chromonar. The rate of disappearance of the parent compound is measured over time. It is expected that this compound would exhibit greater stability, meaning it would be metabolized at a slower rate than Chromonar. The specific placement of the ten deuterium atoms is critical; they are typically positioned at sites known or predicted to be metabolically vulnerable to maximize the stabilizing effect. The results of such studies can confirm the sites of metabolic lability on the Chromonar structure.

Table 1: Illustrative In Vitro Metabolic Stability in Human Liver Microsomes

| Compound | Incubation Time (minutes) | % Parent Compound Remaining | Calculated Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|---|

| Chromonar Hydrochloride | 0 | 100 | 85.2 |

| 15 | 68 | ||

| 30 | 45 | ||

| 60 | 20 | ||

| This compound | 0 | 100 | 31.5 |

| 15 | 88 | ||

| 30 | 75 | ||

| 60 | 58 |

The reduced rate of metabolism due to the KIE directly translates to a lower metabolic clearance rate for the deuterated compound. gabarx.com Systemic clearance is a measure of the volume of blood cleared of a drug per unit of time and is a key determinant of a drug's half-life. By slowing metabolism, deuteration can decrease the rate of systemic clearance, leading to a longer biological half-life and prolonged exposure of the body to the active drug. juniperpublishers.comdovepress.com

In preclinical animal models, the pharmacokinetic profiles of Chromonar and this compound would be compared following administration. Blood samples would be collected at various time points to determine key parameters. The expected outcome is that this compound would exhibit a lower clearance rate and, consequently, a higher area under the plasma concentration-time curve (AUC) and a longer elimination half-life (t½) compared to its non-deuterated counterpart at the same dose. informaticsjournals.co.in This alteration in pharmacokinetics could potentially allow for less frequent dosing in a therapeutic setting. dovepress.com

Application of this compound in Drug-Drug Interaction (DDI) Research

Drug-drug interactions (DDIs) are a significant concern in clinical practice, often arising when one drug alters the metabolism of another, primarily through the inhibition or induction of metabolizing enzymes. nih.govich.org this compound serves as a valuable tool in preclinical DDI studies to probe the mechanisms by which Chromonar might interact with other co-administered drugs.

Enzyme inhibition and induction studies are standard in vitro assays used to predict a drug's DDI potential. nih.govbioivt.com Inhibition occurs when a drug binds to an enzyme and prevents it from metabolizing its other substrates, which can be reversible or irreversible. sps.nhs.uk Induction is a process where a drug increases the synthesis of an enzyme, leading to faster metabolism of its substrates. diva-portal.org

In this context, this compound is primarily used as a stable internal standard for analytical methods (like LC-MS/MS) to accurately quantify the concentration of Chromonar in these assays. bioivt.com However, it can also be used as a probe substrate itself. For example, to determine which CYP isozymes are responsible for Chromonar's metabolism, both Chromonar and its deuterated version could be incubated with a panel of recombinant human CYP enzymes.

A typical inhibition study would involve incubating human liver microsomes with a specific CYP probe substrate, Chromonar (as the potential inhibitor), and a known inhibitor as a positive control. The rate of metabolite formation from the probe substrate is measured. A reduction in metabolite formation in the presence of Chromonar would indicate its potential to act as an inhibitor. By comparing the inhibitory profiles of Chromonar and Chromonar-d10, researchers could also investigate if metabolism is a prerequisite for the inhibitory activity.

Table 2: Example Data from an In Vitro CYP3A4 Inhibition Assay in Human Liver Microsomes

| Test Compound | Concentration (µM) | CYP3A4 Probe Substrate (Midazolam) Metabolite Formation (% of Control) | Calculated IC₅₀ (µM) |

|---|---|---|---|

| Chromonar Hydrochloride | 1 | 92.1 | 18.5 |

| 5 | 75.4 | ||

| 10 | 61.2 | ||

| 25 | 43.8 | ||

| 50 | 28.3 | ||

| Ketoconazole (Positive Control Inhibitor) | 0.01 | 85.7 | 0.04 |

| 0.05 | 48.9 | ||

| 0.1 | 29.5 | ||

| 0.5 | 10.2 | ||

| 1 | 4.6 |

Molecular Pharmacodynamics and Mechanistic Studies of Chromonar and Its Deuterated Analog

Investigation of Phosphodiesterase Inhibition Mechanisms

The primary mechanism attributed to Chromonar is the inhibition of phosphodiesterase (PDE) enzymes. evitachem.comncats.iosmolecule.com These enzymes are crucial for regulating intracellular signaling pathways by degrading cyclic nucleotides. nih.gov By inhibiting PDEs, Chromonar leads to the accumulation of these second messengers, which mediates its physiological effects. ncats.iosmolecule.com

Enzyme Kinetic Studies (In Vitro and Cellular)

In vitro and cellular enzyme kinetic studies are essential for characterizing the inhibitory profile of a compound like Chromonar-d10 hydrochloride. These studies determine the potency and selectivity of the inhibitor against various PDE isoforms.

In Vitro Assays: These assays typically use purified PDE enzymes and a substrate (cAMP or cGMP) to measure the inhibitor's effect on enzyme activity. databiotech.co.ilnih.gov Key parameters obtained from these studies include the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which reflects the binding affinity of the inhibitor to the enzyme. ibmc.msk.ru Early research confirmed the anti-phosphodiesterase activity of Chromonar, laying the groundwork for its classification as a PDE inhibitor. medkoo.comnih.gov

Cellular Assays: In a cellular context, the efficacy of a PDE inhibitor is assessed by measuring the downstream consequences of enzyme inhibition, such as the accumulation of intracellular cAMP or cGMP. plos.org These assays provide a more physiologically relevant understanding of the compound's functional impact.

While specific IC50 values for Chromonar and its d10 analog are not detailed in the available literature, the table below illustrates the type of data generated from such kinetic studies.

| Enzyme Target | Inhibitor | Parameter | Value | Assay Type |

| Phosphodiesterase (PDE) Isoform X | Chromonar Hydrochloride | IC50 | Data not available | In Vitro (Purified Enzyme) |

| Phosphodiesterase (PDE) Isoform Y | Chromonar Hydrochloride | IC50 | Data not available | In Vitro (Purified Enzyme) |

| Total Cellular PDE | This compound | Functional Inhibition | Data not available | Cellular (cAMP Accumulation) |

| This table is illustrative. Specific kinetic data for Chromonar and its deuterated analog against specific PDE isoforms are not readily found in publicly available research. |

Molecular Docking and Binding Affinity Characterization

Molecular docking is a computational technique used to predict how a ligand, such as this compound, binds to the active site of its target protein, such as a phosphodiesterase. nih.govmedicine.dp.ua These simulations provide insights into the specific molecular interactions—like hydrogen bonds and hydrophobic interactions—that stabilize the ligand-protein complex. medicine.dp.ua

For PDE inhibitors, docking studies often reveal key interactions within a "hydrophobic clamp" in the enzyme's active site. medicine.dp.ua Although specific molecular docking studies for Chromonar were not found in the reviewed literature, such analyses would be critical to:

Visualize the binding orientation of Chromonar within the PDE active site.

Identify the key amino acid residues involved in its binding.

Provide a structural basis for its substrate-competitive inhibition. nih.gov

Compare the binding affinity of Chromonar with its deuterated analog, as subtle conformational changes can affect binding energy. mdpi.com

Modulation of Intracellular Cyclic Nucleotide Signaling Pathways (cAMP, cGMP)

The inhibition of phosphodiesterases by Chromonar directly impacts intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govcvpharmacology.com

Chromonar's primary described effect is the inhibition of cAMP-degrading phosphodiesterases. ncats.iosmolecule.com This action leads to an increase in intracellular cAMP concentrations. In vascular smooth muscle, elevated cAMP inhibits myosin light chain kinase, resulting in vasodilation and increased blood flow. cvpharmacology.com In the myocardium, increased cAMP can enhance contractility (inotropy) and heart rate (chronotropy). cvpharmacology.com

Furthermore, there is significant cross-talk between the cAMP and cGMP signaling pathways, often mediated by dual-substrate PDEs. nih.govmdpi.com For example:

PDE2 is stimulated by cGMP, leading to increased degradation of cAMP.

PDE3 is inhibited by cGMP, leading to decreased degradation and thus accumulation of cAMP. mdpi.com

By acting on these or other PDE isoforms, Chromonar could modulate this intricate signaling network. The precise effect would depend on its selectivity profile across the different PDE families.

Elucidation of Calcium Channel Modulatory Activities

In addition to its effects on PDEs, Chromonar has been reported to possess calcium channel blocking activity. medkoo.com This action contributes to its vasodilatory effects by preventing the influx of extracellular calcium required for smooth muscle contraction.

Ion Flux Assays in Recombinant Cell Systems

Ion flux assays are a key method for studying the function of ion channels in a high-throughput format. nih.gov To characterize the calcium channel modulating activity of this compound, recombinant cell systems (e.g., HEK293 or CHO cells) expressing specific calcium channel subtypes would be used. nih.gov

The assay typically involves loading the cells with a calcium-sensitive fluorescent indicator, such as Fura-2 or Fluo-4. ionbiosciences.com When the calcium channels open, calcium flows into the cell, binding to the indicator and causing a change in fluorescence. The ability of a test compound to inhibit this change in fluorescence upon channel activation indicates a blocking effect. These assays allow for the quantitative determination of a compound's potency as a channel blocker. ionbiosciences.com

| Assay Component | Description | Purpose |

| Cell System | Recombinant cells (e.g., HEK293) expressing a specific CaV channel subtype. | Provides a specific and controlled system to study a single type of ion channel. |

| Technique | Fluorescence-based ion flux measurement. nih.gov | To detect changes in intracellular calcium concentration. |

| Indicator | Calcium-sensitive dyes (e.g., Fura-2, Fluo-4). ionbiosciences.com | To visualize and quantify the influx of calcium ions. |

| Endpoint | Inhibition of depolarization-induced calcium influx. | To determine the potency (e.g., IC50) of this compound as a calcium channel blocker. |

Electrophysiological Characterization in Isolated Cells

Electrophysiology, particularly the patch-clamp technique, provides the most direct measure of ion channel function. nih.gov Using isolated cells, such as vascular smooth muscle cells or cardiomyocytes, this method allows researchers to record the ionic currents passing through the cell membrane in real-time.

For this compound, whole-cell patch-clamp recordings would be used to:

Measure the effect of the compound on specific ion currents (e.g., L-type calcium current).

Characterize the voltage- and time-dependence of the block.

Determine if the block is state-dependent (i.e., preferential binding to the open, closed, or inactivated state of the channel).

Preclinical studies using isolated rat hearts have shown that Chromonar produces dose-dependent negative inotropic (reduced contraction force) and chronotropic (reduced heart rate) effects, which are consistent with calcium channel blockade. medkoo.com Electrophysiological studies would provide the definitive cellular mechanism for these observations. researchgate.netfrontiersin.org

Impact on ATP-Sensitive Potassium (K_ATP) Channels and Related Ion Channels

Chromonar, a benzopyran derivative recognized for its vasodilatory properties, exerts its pharmacological effects through complex interactions with various ion channels, which are crucial regulators of cellular excitability and function. Research indicates that its mechanism of action is multifaceted, involving the modulation of both potassium and calcium channels.

A significant aspect of Chromonar's molecular pharmacodynamics is its reported inhibitory action on ATP-sensitive potassium (K_ATP) channels. medkoo.com These channels are critical metabolic sensors in various tissues, including cardiac cells, where they couple the cellular metabolic state to electrical activity. wikipedia.org By linking intracellular ATP and ADP levels to the cell membrane potential, K_ATP channels play a pivotal role in physiological and pathophysiological processes such as ischemic preconditioning. wikipedia.org The blockade of these channels in cardiac cells by Chromonar is a key observation, suggesting a potential to alter cardiac electrophysiology. medkoo.com While the precise molecular interactions underpinning this blockade are not fully elucidated for Chromonar, the inhibition of K_ATP channels is a known mechanism for certain classes of drugs which can disrupt the channel's response to nucleotide stimulation, such as by MgADP. nih.govelifesciences.org

In addition to its effects on potassium channels, Chromonar is also characterized as a calcium channel blocker. medkoo.comnih.gov It has been demonstrated to inhibit the influx of calcium in smooth muscle and cardiac tissue. medkoo.com This action contributes to its vasodilatory effects and its influence on cardiac function. Preclinical studies have provided some quantitative measure of these effects; for instance, in isolated rat hearts, Chromonar applied at concentrations of 10–100 μM resulted in a significant and dose-dependent reduction in left ventricular pressure and heart rate. medkoo.com This highlights the compound's negative inotropic (force of contraction) and chronotropic (heart rate) effects, which are consistent with the blockade of calcium and potentially potassium channels.

The broader family of voltage-gated potassium channels (Kv) is also relevant to the action of coronary vasodilators. researchgate.net Channels such as Kv1.5 are implicated in the control of vascular smooth muscle membrane potential and are sensitive to the metabolic state of the tissue, playing a role in coronary metabolic dilation. researchgate.net While direct studies on Chromonar's specific interaction with every Kv channel subtype are not extensively detailed, its role as a vasodilator suggests it operates within a network of ion channel modulation that governs vascular tone.

| Ion Channel Target | Reported Effect of Chromonar | Tissue/Model | Observed Consequence |

| ATP-Sensitive Potassium (K_ATP) Channel | Blockade | Cardiac Cells | Potential alteration of cardiac electrophysiology medkoo.com |

| Calcium Channel | Blockade (Inhibition of Ca2+ influx) | Smooth Muscle, Cardiac Tissue | Vasodilation, Negative inotropic and chronotropic effects medkoo.com |

| General Ion Channels | Modulation | Isolated Rat Heart | Dose-dependent reduction in left ventricular pressure and heart rate (at 10–100 μM) medkoo.com |

Exploration of Molecular Targets and Ligand-Receptor Interactions using Deuterated Probes

The exploration of a drug's molecular targets and the intricate details of its binding to receptors are fundamental to modern drug discovery. The use of isotopically labeled compounds, particularly deuterated analogs, represents a powerful strategy for these mechanistic studies. This compound is a deuterated form of Chromonar that exists as a research compound, offering potential as a specialized tool for such investigations. biomall.inchemsrc.com Although specific research publications detailing the experimental use of this compound are not widely available, its application can be understood through the established principles of using stable isotope-labeled compounds in pharmacology.

Deuteration, the replacement of one or more hydrogen atoms in a molecule with its heavier, stable isotope deuterium (B1214612) (²H or D), can significantly alter a compound's metabolic fate without changing its fundamental shape or receptor affinity. This is primarily due to the kinetic isotope effect, where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of this bond is often the rate-limiting step in drug metabolism by enzymes like the cytochrome P450 system. juniperpublishers.comresearchgate.net

Applications in Mechanistic Studies:

Metabolic Stability and Pathway Identification: One of the primary uses for a deuterated analog like Chromonar-d10 would be in absorption, distribution, metabolism, and excretion (ADME) studies. nih.gov By comparing the metabolic profile of Chromonar with Chromonar-d10, researchers can pinpoint the sites on the molecule that are most susceptible to metabolic breakdown. A slower rate of metabolism for the deuterated version would confirm that the deuterated positions are key metabolic "hotspots". This can lead to the design of new drugs with improved metabolic stability, potentially offering a longer biological half-life and reduced dosing frequency. juniperpublishers.comnih.gov

Quantitative Analysis and Bioavailability: Deuterated compounds are invaluable as internal standards for quantitative analysis using mass spectrometry. nih.govprinceton.edu Because Chromonar-d10 is chemically identical to Chromonar but has a different mass, it can be added to biological samples (e.g., plasma, tissue) to allow for highly accurate measurement of the non-deuterated drug's concentration. This technique negates "matrix effects" that can interfere with quantification, enabling precise pharmacokinetic calculations.

Ligand-Receptor Binding Assays: Stable isotope labeling is crucial for studying ligand-receptor interactions. High-sensitivity binding assays can employ deuterated ligands to better understand binding affinity and kinetics. nih.govresearchgate.net Furthermore, advanced biophysical techniques like Hydrogen/Deuterium Exchange (HDX) mass spectrometry use deuterium to probe the dynamics of a target protein upon ligand binding. drughunter.com In an HDX experiment, the rate at which a protein's backbone amide hydrogens exchange with deuterium from the solvent (D₂O) is measured. When a ligand like Chromonar binds to its receptor, it can shield the binding site from the solvent, causing a measurable reduction in the rate of deuterium exchange in that specific region. This allows for the precise mapping of the ligand's binding site on its target protein. drughunter.com

While the specific findings from studies using this compound are not in the public domain, its availability as a research tool provides the means to conduct these sophisticated mechanistic and pharmacodynamic studies, which are essential for a complete understanding of a compound's biological activity.

| Research Application | Principle of Using Deuterated Probe (e.g., Chromonar-d10) | Potential Insights |

| Metabolic Stability Studies | Kinetic Isotope Effect: Stronger C-D bond slows enzymatic cleavage. | Identification of metabolic hotspots; design of drugs with longer half-life. juniperpublishers.comresearchgate.net |

| Quantitative Pharmacokinetics | Use as an ideal internal standard in mass spectrometry. | Accurate measurement of drug concentration in biological matrices, precise bioavailability data. nih.govprinceton.edu |

| Ligand-Binding Site Identification | Hydrogen/Deuterium Exchange (HDX) Mass Spectrometry: Ligand binding protects protein regions from deuterium exchange. | Precise mapping of the molecular binding site on the receptor protein. drughunter.com |

| Receptor Binding Assays | Competition assays using the deuterated ligand. | Determination of binding affinity (Kd) and kinetics of the drug-receptor interaction. researchgate.net |

Preclinical Pharmacological Investigations Utilizing Chromonar D10 Hydrochloride

In Vitro and Ex Vivo Organ Bath Studies with Isolated Tissues

Organ bath studies using isolated tissues have been fundamental in characterizing the direct pharmacological effects of Chromonar hydrochloride on cardiovascular components, independent of systemic physiological responses.

Chromonar hydrochloride has been identified as a vasodilator, with research pointing to its ability to relax vascular smooth muscle. ontosight.aipatsnap.com This effect is believed to be mediated through mechanisms such as the inhibition of phosphodiesterase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), and the inhibition of calcium influx into vascular smooth muscle cells. ontosight.aipatsnap.com

Studies on isolated, potassium-depolarized large coronary arteries from canine, bovine, and porcine models demonstrated that Chromonar induced relaxation. medkoo.com In a model of vitamin D3-induced vascular calcification in rats, administration of carbocromen (B1198780) (10 mg/kg b.i.d.) for four days significantly decreased the induced radiocalcium uptake in the aorta and mesenterial vessels, suggesting an inhibitory effect on pathological calcium influx into the vascular wall. nih.gov

| Tissue/Model | Species | Key Findings | Reference |

|---|---|---|---|

| Potassium-Depolarized Large Coronary Arteries | Canine, Bovine, Porcine | Induced relaxation of arterial smooth muscle. | medkoo.com |

| Aorta and Mesenterial Vessels (Vitamin D3-induced calcification model) | Rat | Decreased vitamin D3-induced radiocalcium uptake by 44% (aorta) to 67% (mesenterial vein). | nih.gov |

Investigations using isolated heart preparations have provided detailed insights into the direct effects of Chromonar hydrochloride on heart muscle function and electrical activity.

In isolated rat hearts, Chromonar at concentrations of 10–100 μM produced dose-dependent negative inotropic (reduced contractility) and chronotropic (reduced heart rate) effects, significantly lowering left ventricular pressure and heart rate. medkoo.com Further studies suggest the compound may alter cardiac electrophysiology by blocking ATP-sensitive potassium (K_ATP) channels in cardiac cells. medkoo.com

A detailed study on isotonically shortening cat papillary muscle provided specific data on its electrophysiological and contractile effects. At concentrations of 1-30 µg/ml, carbocromen was found to:

Slightly increase the amplitude of contraction, an effect more pronounced at lower stimulation frequencies (6-12/min).

Slightly reduce the maximal velocity of depolarization of the monophasic action potential.

Strongly increase the total duration of the action potential, particularly at the late repolarization level, across all tested stimulation frequencies (15-90/min). This leads to a prolonged functional refractory period.

| Preparation | Species | Parameter | Effect | Concentration | Reference |

|---|---|---|---|---|---|

| Isolated Heart (Langendorff) | Rat | Left Ventricular Pressure (Inotropy) | Significant Reduction | 10–100 μM | medkoo.com |

| Heart Rate (Chronotropy) | Significant Reduction | ||||

| Papillary Muscle | Cat | Contraction Amplitude | Slight Increase | 1-30 µg/ml | [] |

| Action Potential Depolarization Velocity | Slight Reduction | ||||

| Action Potential Duration | Strong Increase |

Animal Model Studies for Disease Pathophysiology Research

The therapeutic potential and mechanistic actions of Chromonar hydrochloride have been explored in various animal models of cardiovascular disease.

Chromonar has been investigated in models of ischemic heart disease and heart failure. ncats.ioneomed.edu In a murine model of Takotsubo syndrome (a stress-induced cardiomyopathy) created by transaortic constriction, treatment with Chromonar was shown to eliminate the Takotsubo phenotype, restoring contractile function in the heart's apex. scispace.comresearchgate.net This effect was linked to its ability to increase myocardial blood flow. scispace.com Similarly, research proposals outline its use in doxorubicin-induced cardiomyopathy models to prevent or treat chemotherapy-related cardiac dysfunction. neomed.edu

Another study in a murine model of heart failure with preserved ejection fraction (HFpEF) proposed using Chromonar to test the hypothesis that increasing coronary blood flow could ameliorate the condition and reverse left ventricular stiffening. neomed.edu However, in the context of myocardial ischemia, some studies have indicated that while Chromonar is a potent coronary vasodilator, it may induce a "coronary steal" phenomenon. hres.canih.gov This occurs when the dilation of non-ischemic coronary arteries diverts blood flow away from collateral-dependent ischemic regions, potentially increasing the size of a myocardial infarct. hres.ca

The primary molecular mechanism attributed to Chromonar hydrochloride is the inhibition of phosphodiesterase, which leads to the accumulation of cyclic 3',5'-adenosine monophosphate (cAMP) in cells. ontosight.aincats.io Elevated cAMP levels in cardiac and smooth muscle cells are responsible for vasodilation and other metabolic improvements in the myocardium. ontosight.aincats.ionih.gov

Further studies have examined its effects on other molecular pathways. In cultured vascular smooth muscle cells (VSMC) stimulated with interleukin-1 beta (IL-1β), carbocromen (at 200 μM) was tested for its antioxidant properties and its effect on the nuclear factor kappa B (NF-κB) pathway and inducible nitric oxide synthase (iNOS) expression. nih.gov The study found that while carbocromen had antioxidant activity, it did not affect the IL-1β-induced increase in nitrite (B80452) production or iNOS protein abundance, nor did it suppress the activation of NF-κB. nih.gov

In a clinical research setting with patients suffering from coronary arteriosclerotic disease, carbocromen treatment during atrial pacing-induced ischemia led to a greater excretion of lactate (B86563) and hypoxanthine (B114508) into the coronary sinus, suggesting an unfavorable effect on ischemic metabolism, possibly related to the coronary steal phenomenon. nih.gov

Advanced Imaging Techniques in Preclinical Pharmacological Research

Advanced imaging modalities are crucial for the non-invasive, longitudinal assessment of drug effects in preclinical animal models. nih.goveuropeanpharmaceuticalreview.com Studies involving Chromonar hydrochloride have utilized such techniques to quantify its impact on cardiac structure and function.

In mouse models of heart failure, including Takotsubo syndrome and doxorubicin-induced cardiomyopathy, contrast and transthoracic echocardiography have been employed. scispace.comneomed.edu These imaging studies allow for the measurement of key functional parameters such as left ventricular fractional shortening (%FS) and myocardial blood flow (MBF). scispace.comresearchgate.netresearchgate.net For instance, in a study on Takotsubo syndrome, echocardiography demonstrated that Chromonar treatment restored the depressed fractional shortening in the left ventricular apex. researchgate.net Myocardial contrast echocardiography was used in the same model to confirm that Chromonar increased myocardial blood flow to both the apex and base of the left ventricle. scispace.comresearchgate.net These advanced imaging techniques provide direct in vivo evidence of the pharmacodynamic effects of the compound on heart function and perfusion. scispace.comneomed.edu

Application of Deuterated Analogs in Positron Emission Tomography (PET) or Magnetic Resonance Imaging (MRI)

The use of deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium (B1214612), offers significant advantages in both PET and MRI studies. These advantages primarily revolve around altering the metabolic fate of a compound and providing a unique signal for detection.

Positron Emission Tomography (PET)

In PET imaging, radiolabeled molecules (radiotracers) are introduced into the body to visualize and quantify physiological processes. A key challenge in the development of effective PET tracers is their in vivo metabolic stability. snmjournals.org Rapid metabolism of a radiotracer can lead to the formation of radiometabolites, which can interfere with the imaging signal and complicate the interpretation of the data. nih.gov

Deuteration is a strategy employed to enhance the metabolic stability of PET tracers. snmjournals.org The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions that involve the cleavage of a C-H bond, which is often a rate-limiting step in drug metabolism by enzymes such as the cytochrome P450 (CYP) family. juniperpublishers.com By strategically placing deuterium atoms at sites of metabolic vulnerability on a molecule, its breakdown can be slowed, leading to:

Reduced formation of radiometabolites : This results in a cleaner signal from the target tissue. snmjournals.org

Increased bioavailability and tracer uptake : A more stable tracer remains in circulation longer, allowing for better accumulation in the target tissue. snmjournals.org

Improved image quality and quantification : A higher signal-to-noise ratio enhances the clarity of the PET image and the accuracy of quantitative measurements.

For a compound like Chromonar, a coronary vasodilator, a deuterated and radiolabeled version (e.g., with Carbon-11 or Fluorine-18) could potentially be used as a PET tracer to study myocardial perfusion and coronary artery disease. Chromonar is known to increase coronary blood flow. nih.govnih.gov A metabolically stabilized version, such as a deuterated analog, could offer a more precise and reliable imaging agent for assessing blood flow and the effects of vasodilator drugs on the heart. Research on other deuterated radiotracers has shown their potential as probes for various biological targets, including the dopamine (B1211576) transporter in the brain. nih.gov

Magnetic Resonance Imaging (MRI)

Deuterium Metabolic Imaging (DMI), also known as Deuterium MR Spectroscopy (DMRS), is an emerging non-invasive technique that uses deuterated compounds to probe metabolic pathways in vivo. plos.org Unlike PET, DMI does not involve ionizing radiation, making it a safer alternative for longitudinal studies. oup.comacs.org

The fundamental principle of DMI lies in the fact that deuterium has a very low natural abundance in the body (about 0.015%). mdpi.com When a deuterated substrate is administered, the deuterium signal detected by the MRI scanner comes almost exclusively from the administered compound and its metabolic products, resulting in a high-contrast image with minimal background noise. oup.com

The process involves several technical considerations:

Deuterium Labeling : A variety of deuterated substrates can be used, including deuterated water, glucose, choline (B1196258), and fatty acids, depending on the metabolic pathway of interest. oup.com

MRS Acquisition : A standard clinical MRI scanner equipped with a specialized radiofrequency (RF) coil tuned to the deuterium frequency is required. oup.com

Data Analysis : The acquired data is processed to create metabolic maps that can be co-registered with conventional anatomical MRI images, providing a detailed view of both structure and function. oup.com

DMI has been explored for various applications, particularly in oncology, to study tumor metabolism. mdpi.com For instance, deuterated glucose has been used to map the Warburg effect (a hallmark of cancer metabolism) in brain tumors. mdpi.com Similarly, deuterated choline has been investigated, as increased choline uptake is another characteristic of tumor development. mdpi.com Given that Chromonar acts as a vasodilator and influences metabolic processes, a deuterated analog could theoretically be used in DMI to study its distribution, target engagement, and effects on tissue metabolism in real-time.

Table 1: Comparison of Deuterated Analog Applications in PET and MRI

| Feature | Positron Emission Tomography (PET) | Magnetic Resonance Imaging (MRI) |

|---|---|---|

| Primary Role of Deuteration | Enhance metabolic stability, reduce radiometabolite formation. snmjournals.orgjuniperpublishers.com | Provide a unique, low-background signal for metabolic tracking. oup.commdpi.com |

| Radiation Exposure | Yes (from positron-emitting radionuclide). acs.org | No (uses stable isotope). oup.com |

| Imaging Principle | Detection of gamma rays from positron annihilation. | Detection of radiofrequency signals from deuterium nuclei in a magnetic field. oup.com |

| Typical Substrate | Radiolabeled (e.g., ¹¹C, ¹⁸F) and deuterated molecule. nih.govnih.gov | Deuterated substrate (e.g., d-glucose, d-choline, d-water). oup.com |

| Key Advantage | Slower metabolism leads to cleaner signal and higher tracer uptake. snmjournals.orgnih.gov | High-contrast imaging of metabolic pathways with minimal background. mdpi.com |

| Potential Application for a Deuterated Vasodilator | Imaging myocardial perfusion with greater accuracy. | Studying drug distribution and its real-time effect on tissue metabolism. |

Structure Activity Relationship Sar Studies and Deuteration Effects

Systematic Evaluation of Deuterium (B1214612) Substitution on Biological Activity

The development of Chromonar-d10 Hydrochloride is predicated on the principle that selective deuteration at metabolically vulnerable sites can significantly enhance the drug's performance. Chromonar is known to be metabolized by cytochrome P450 enzymes and exhibits a short half-life and poor oral bioavailability, which has limited its clinical use. neomed.edu The primary sites of metabolic attack are anticipated to be the N-ethyl groups of the diethylaminoethyl side chain, the C4-methyl group, and the ethyl group of the ester moiety, as these positions are susceptible to enzymatic oxidation.

A systematic evaluation would involve the synthesis of various deuterated analogs of Chromonar, with deuterium atoms strategically placed at these potential metabolic "hot spots." For instance, in this compound, the ten deuterium atoms are hypothetically incorporated to protect these labile positions. The biological activity of these deuterated analogs would then be compared to the parent compound, Chromonar.

Impact of Deuteration on Binding Affinity and Selectivity to Molecular Targets

The substitution of hydrogen with deuterium is a subtle structural modification that is not expected to significantly alter the shape or steric profile of the molecule. nih.gov Therefore, the binding affinity and selectivity of this compound for its molecular target, presumably phosphodiesterase, are anticipated to remain largely unchanged compared to the non-deuterated counterpart. The forces governing drug-receptor interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions, are generally not substantially affected by isotopic substitution.

However, in some instances, deuteration can lead to subtle changes in electronic properties and bond lengths, which could have a minor influence on binding interactions. frontiersin.org It is also conceivable that if a C-H bond at a site of deuteration is directly involved in a critical binding interaction (e.g., as a hydrogen bond donor), the change in bond strength could modestly affect binding affinity. Computational modeling and in vitro binding assays would be essential to confirm that the deuteration strategy does not negatively impact the compound's affinity for its target.

The following table illustrates the hypothetical binding affinities of Chromonar and its deuterated analog, this compound, for its primary molecular target.

| Compound | Target | Binding Affinity (Ki, nM) |

| Chromonar Hydrochloride | Phosphodiesterase | 50 |

| This compound | Phosphodiesterase | 52 |

| This interactive table contains hypothetical data for illustrative purposes. |

Correlations Between Metabolic Stability and Pharmacodynamic Effects of Deuterated Analogs

The central hypothesis for the development of this compound is that a significant correlation exists between its enhanced metabolic stability and its pharmacodynamic effects. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage by metabolic enzymes like cytochrome P450. biosynth.com This phenomenon, known as the kinetic isotope effect, can dramatically slow down the rate of metabolism at the site of deuteration.

By replacing the hydrogen atoms on the N-ethyl groups, the C4-methyl group, and the ester's ethyl group with deuterium, the metabolic breakdown of this compound is expected to be significantly reduced. This would lead to a lower clearance rate and a longer plasma half-life compared to Chromonar. The increased metabolic stability would result in higher and more sustained plasma concentrations of the active drug, leading to a more pronounced and prolonged pharmacodynamic response, i.e., coronary vasodilation.

Research on other deuterated compounds has demonstrated that this improvement in metabolic stability can translate to enhanced efficacy and potentially a reduced dosing frequency. nih.gov The improved pharmacokinetic profile of this compound is therefore expected to directly correlate with an enhancement of its therapeutic effects.

The table below presents a hypothetical comparison of the metabolic stability and resulting pharmacodynamic effects of Chromonar and this compound.

| Compound | In Vitro Metabolic Half-life (t½, min) | In Vivo Plasma Half-life (t½, hours) | Change in Coronary Blood Flow (%) |

| Chromonar Hydrochloride | 15 | 1.5 | +150 |

| This compound | 90 | 9.0 | +250 |

| This interactive table contains hypothetical data for illustrative purposes. |

Future Perspectives and Research Directions for Chromonar D10 Hydrochloride

Development of Novel Analytical Applications Beyond Quantitative Bioanalysis

While Chromonar-d10 Hydrochloride is established as an internal standard for mass spectrometry (MS)-based quantification, its unique properties can be leveraged for more sophisticated analytical applications. thalesnano.comsimsonpharma.com The mass shift introduced by the ten deuterium (B1214612) atoms allows for clear differentiation from the non-labeled parent drug, a principle that can be extended beyond simple quantification. ontosight.ai

Future analytical development could focus on:

Metabolite Identification and Profiling: In drug metabolism studies, identifying metabolites can be challenging due to their low concentrations and the complexity of biological matrices. nih.govnih.gov A mixture of Chromonar and this compound (a so-called "mass doublet") can be administered, and the resulting samples analyzed by high-resolution mass spectrometry (HR-MS). nih.gov Metabolites of Chromonar will appear as doublet signals with a characteristic mass difference, enabling their rapid and unambiguous detection against the complex background. nih.gov

Quantitative Metabolomics: Deuterated compounds are increasingly used in metabolomics to trace the fate of molecules in biological systems. researchgate.net this compound could be used to probe the impact of Chromonar on specific metabolic pathways, helping to elucidate its mechanism of action and potential off-target effects.

Advanced Imaging Techniques: Techniques like mass spectrometry imaging (MSI) allow for the visualization of the spatial distribution of drugs and their metabolites in tissue sections. Using this compound would enable precise mapping of its distribution within cardiac tissue, providing insights into its local concentration at the site of action. This is a significant step up from whole-body autoradiography which may use other isotopes. mdpi.com

NMR Spectroscopy Studies: Deuterium labeling is a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. thalesnano.comansto.gov.au While ¹H NMR is standard, ²H NMR can provide specific information about the mobility and environment of the deuterated sites within a biological system, such as when the drug is bound to a receptor or enzyme.

Table 1: Potential Analytical Applications for this compound

| Application Area | Technique | Research Goal |

| Metabolism Studies | High-Resolution Mass Spectrometry (HR-MS) | Rapid identification of drug metabolites in complex biological samples. |

| Mechanistic Studies | Quantitative Metabolomics | Tracing the influence of Chromonar on endogenous metabolic pathways. |

| Pharmacokinetics | Mass Spectrometry Imaging (MSI) | Visualizing drug distribution in target tissues like the heart. |

| Structural Biology | Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying drug-protein interactions and local molecular dynamics. |

Exploration of Deuterated Chromonar Analogs in Systems Biology Approaches

Systems biology aims to understand the complex interactions within biological systems by integrating diverse data from 'omics' platforms (genomics, proteomics, metabolomics). nih.govnih.gov Deuterated compounds like this compound can serve as powerful probes within such integrative frameworks, particularly for a drug like Chromonar which affects the cardiovascular system. nih.govoup.com

Future research directions include:

Pathway Tracing in Cardiovascular Models: In cellular or animal models of coronary artery disease, this compound can be used as a tracer to follow its engagement with specific cellular pathways. nih.gov By combining its use with proteomic and metabolomic analyses, researchers can build network models that connect the drug's presence to changes in protein expression and metabolite levels, offering a holistic view of its effect. nih.gov

Differential Proteomics: Stable Isotope Labeling with Amino acids in Cell culture (SILAC) is a powerful proteomic technique. A similar principle could be applied where two cell populations are treated with either Chromonar or this compound. Subsequent quantitative proteomic analysis could reveal subtle differences in protein interactions or turnover influenced by the kinetic isotope effect, providing clues about the drug's targets and mechanism.

Fluxomics: Metabolic flux analysis measures the rates of metabolic reactions in a biological system. This compound, especially if labeled at specific metabolic hotspots, could be used to investigate how the drug alters metabolic fluxes within cardiac cells, for instance, in energy metabolism pathways critical for heart function.

Potential for Further Isotopic Labeling and Mechanistic Studies

The current deuteration of this compound provides metabolic stability and a mass signature for analytical detection. However, incorporating other stable isotopes such as ¹³C and ¹⁵N could unlock deeper mechanistic insights. symeres.com

Elucidating Reaction Mechanisms: The kinetic isotope effect (KIE) is a powerful tool for studying reaction mechanisms. symeres.com While the C-D bond is stronger than the C-H bond, leading to slower metabolism at deuterated sites, incorporating ¹³C or ¹⁵N at other positions could help to pinpoint the rate-limiting steps in its enzymatic breakdown or interaction with its target. symeres.com

NMR-Based Structural Studies: For structural biology studies using NMR, uniform or selective ¹³C and ¹⁵N labeling of Chromonar is invaluable. symeres.com This would allow researchers to study its binding to potential protein targets, such as phosphodiesterases or ion channels, in atomic detail, confirming its mechanism of action. smolecule.com

Multi-Isotope Labeling Strategies: A version of Chromonar labeled with both deuterium and ¹³C could be synthesized. This would create a unique "triple tracer" for highly specialized studies, allowing for simultaneous tracking of different parts of the molecule during its metabolic journey or in complex interaction studies. This approach requires advanced synthesis but offers unparalleled detail. nih.gov